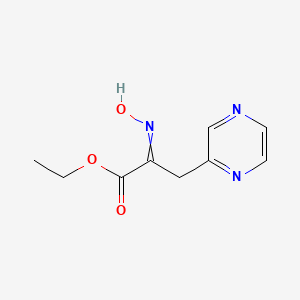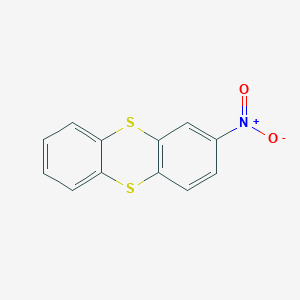![molecular formula C13H17NO4 B14375727 N-[1-(3,4-Dimethoxyphenyl)-1-oxopropan-2-yl]acetamide CAS No. 90253-96-6](/img/structure/B14375727.png)
N-[1-(3,4-Dimethoxyphenyl)-1-oxopropan-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3,4-Dimethoxyphenyl)-1-oxopropan-2-yl]acetamide is a chemical compound known for its diverse applications in scientific research It is characterized by the presence of a 3,4-dimethoxyphenyl group attached to an acetamide moiety through a propan-2-yl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-Dimethoxyphenyl)-1-oxopropan-2-yl]acetamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable amine, followed by acylation. One common method involves the use of 3,4-dimethoxybenzaldehyde and 2-amino-1-propanol in the presence of an acid catalyst to form the intermediate, which is then acylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process typically includes steps such as mixing, heating, and purification through crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(3,4-Dimethoxyphenyl)-1-oxopropan-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
N-[1-(3,4-Dimethoxyphenyl)-1-oxopropan-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-[1-(3,4-Dimethoxyphenyl)-1-oxopropan-2-yl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it acts as a selective antagonist of the P2X7 purinergic receptor, inhibiting the release of pro-inflammatory cytokines and reducing pain and inflammation . The compound’s effects are mediated through the modulation of calcium flux and the inhibition of pore formation in cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different biological activities.
N-(3,4-Dimethoxyphenyl)acetamide: Shares the 3,4-dimethoxyphenyl group but differs in the acetamide linkage.
Uniqueness
N-[1-(3,4-Dimethoxyphenyl)-1-oxopropan-2-yl]acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its selective antagonism of the P2X7 receptor sets it apart from other similar compounds, making it a valuable tool in research focused on inflammation and pain management .
Propiedades
Número CAS |
90253-96-6 |
|---|---|
Fórmula molecular |
C13H17NO4 |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
N-[1-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]acetamide |
InChI |
InChI=1S/C13H17NO4/c1-8(14-9(2)15)13(16)10-5-6-11(17-3)12(7-10)18-4/h5-8H,1-4H3,(H,14,15) |
Clave InChI |
ANIQYALSGJCAHK-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC(=C(C=C1)OC)OC)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


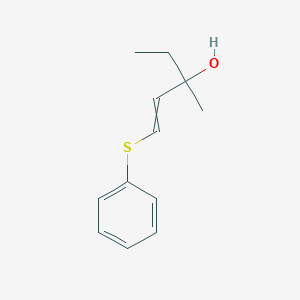
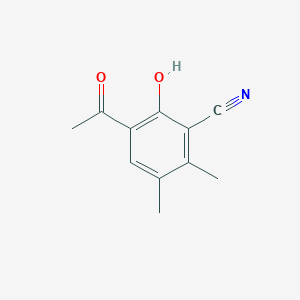
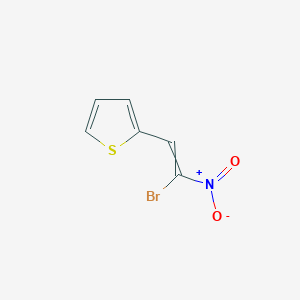


![10-Bromo-10-tert-butyldispiro[2.0.5~4~.1~3~]decane](/img/structure/B14375671.png)
![2(5H)-Furanone, 3-methyl-5-[(4-methylphenyl)imino]-](/img/structure/B14375673.png)
![2-{3,3-Bis[(propan-2-yl)oxy]propoxy}ethan-1-ol](/img/structure/B14375675.png)

![N-[(4,6-Dimethylpyrimidin-2-yl)carbamoyl]pyridine-2-sulfonamide](/img/structure/B14375681.png)
